1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is an organic compound that features a pyrazole ring substituted with a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of a fluorinated benzene derivative with a pyrazole derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds share the pyrazole ring and fluorine substitution but differ in their overall structure and functional groups.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHEFWTFQBKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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